potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
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Overview
Description
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The sulfonate group attached to the triazole ring enhances its solubility in water, making it a versatile compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfonate Group: The sulfonate group is introduced through a sulfonation reaction, where the triazole ring is treated with a sulfonating agent such as chlorosulfonic acid.
Substitution Reactions: The ethyl and phenylethyl groups are introduced through substitution reactions, where the triazole ring is treated with the corresponding alkyl halides under basic conditions.
Formation of the Potassium Salt: The final step involves the neutralization of the sulfonic acid derivative with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and sulfides.
Substitution: Various alkyl and acyl derivatives of the triazole ring.
Scientific Research Applications
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The ethyl and phenylethyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-phosphate: Contains a phosphate group instead of a sulfonate group.
Uniqueness
Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is unique due to its sulfonate group, which enhances its solubility and reactivity. This makes it particularly useful in aqueous environments and for applications requiring high solubility.
Properties
IUPAC Name |
potassium;4-ethyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.K/c1-2-15-11(13-14-12(15)19(16,17)18)9-8-10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWUKSWYZXWLL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14KN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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